molecular formula C7H8BF3KNO2S B1358492 Potassium trifluoro(3-(methylsulfonamido)phenyl)borate CAS No. 850623-67-5

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate

Cat. No.: B1358492
CAS No.: 850623-67-5
M. Wt: 277.12 g/mol
InChI Key: BEFKEEZRFRQEEP-UHFFFAOYSA-N
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Description

. This compound is known for its stability and versatility, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-(methylsulfonamido)phenyl)borate typically involves the reaction of 3-(methylsulfonamido)phenylboronic acid with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an inert atmosphere at room temperature to ensure the stability of the product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: Substitution reactions are prevalent, where the trifluoroborate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the borate group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different boron-containing compounds, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various synthetic reactions, including Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium trifluoro(3-(methylsulfonamido)phenyl)borate involves its interaction with various molecular targets and pathways. In synthetic chemistry, it acts as a nucleophile or electrophile, depending on the reaction conditions. The borate group plays a crucial role in facilitating these reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

    Potassium trifluoroborate: Similar in structure but lacks the methylsulfonamido group.

    Phenylboronic acid: Another boron-containing compound used in similar reactions but with different reactivity and stability profiles.

Uniqueness

Potassium trifluoro(3-(methylsulfonamido)phenyl)borate is unique due to its combination of the trifluoroborate group and the methylsulfonamido group. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical reactions.

Properties

IUPAC Name

potassium;trifluoro-[3-(methanesulfonamido)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BF3NO2S.K/c1-15(13,14)12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFKEEZRFRQEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)NS(=O)(=O)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635790
Record name Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-67-5
Record name Potassium trifluoro{3-[(methanesulfonyl)amino]phenyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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